![molecular formula C20H12Cl2N2OS B2744059 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 307509-17-7](/img/structure/B2744059.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is complex and involves various functional groups. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structures. For instance, some benzothiazole derivatives exhibit luminescent properties .Applications De Recherche Scientifique
Antitumor Activity
Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide, have been extensively studied for their potent and selective antitumor activity. These compounds have shown significant efficacy against breast, ovarian, colon, and renal cell lines. Their mechanism, although not fully defined, suggests a novel pathway involving drug uptake, biotransformation in sensitive cell lines, and interactions with cell metabolism, particularly through N-acetylation and oxidation processes. Studies indicate that modifications of the benzothiazole derivatives, such as N-acetylation, can influence their antitumor activity, maintaining selective potency against tumor cells while undergoing specific metabolic transformations (Chua et al., 1999).
Synthesis and Evaluation of Derivatives
Research into benzothiazole derivatives has included the synthesis of new compounds bearing different heterocyclic rings and evaluating their antitumor and antimicrobial activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and tested against a wide range of human tumor cell lines, demonstrating considerable anticancer activity in specific cases. This highlights the structural versatility and potential of benzothiazole derivatives for developing new therapeutic agents (Yurttaş et al., 2015).
Luminescent Properties and Applications
Benzothiazole derivatives have also been investigated for their luminescent properties, with applications in white light emission being explored. Compounds like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide and related analogues have demonstrated bright emissions in various colors, contributing to the development of white-light emitting devices. This research opens up possibilities for using benzothiazole derivatives in lighting and display technologies, showcasing their multifunctional application potential beyond pharmaceuticals (Lu et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways, leading to their anti-tubercular activity .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have significant effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The compound’s benzothiazole ring is thought to play a key role in these interactions, potentially acting as a pharmacophore .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s benzothiazole ring is thought to be crucial for these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . The compound can also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-13-7-10-15(16(22)11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOZILFMTYMJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
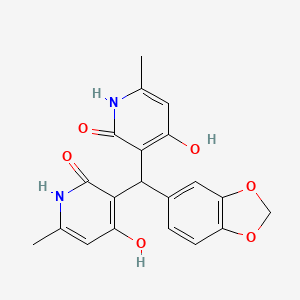
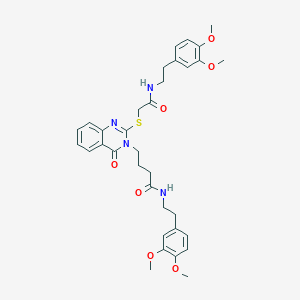
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2743984.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
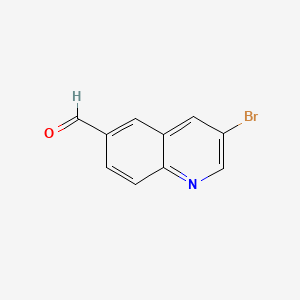
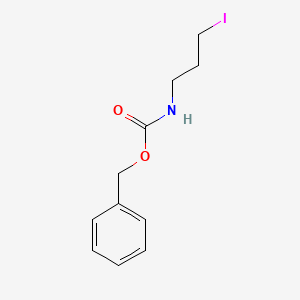
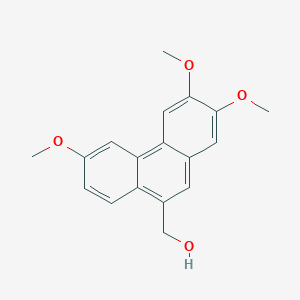
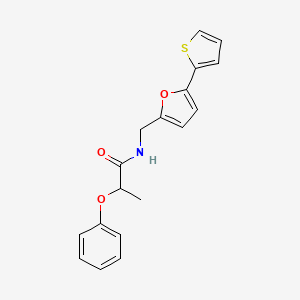

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)
![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)
